N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide
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Overview
Description
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide is a heterocyclic compound that features a furan ring, an oxadiazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide in the presence of a base such as potassium hydroxide.
Introduction of the Benzamide Moiety: The benzamide moiety can be introduced by reacting the oxadiazole intermediate with 4-methylsulfanylbenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide has several scientific research applications:
Medicinal Chemistry: It has potential as an antimicrobial and anticancer agent due to its unique structure.
Materials Science: It can be used in the development of novel materials with specific electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes and proteins involved in cellular processes.
Pathways Involved: It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-ylthioacetic acid .
- (E)-1-(5-(hydroxymethyl)furan-2-yl)-4,4-dimethylpent-1-en-3-one .
Uniqueness
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide is unique due to its combination of a furan ring, an oxadiazole ring, and a benzamide moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S/c1-21-10-6-4-9(5-7-10)12(18)15-14-17-16-13(20-14)11-3-2-8-19-11/h2-8H,1H3,(H,15,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVWUCUCHXNUMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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